molecular formula C7H5BrFNO3 B8251173 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene

Cat. No.: B8251173
M. Wt: 250.02 g/mol
InChI Key: HYBHCCQAQBFKLQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene (CAS 1137869-96-5) is a high-purity benzine derivative engineered for advanced research and development, particularly in pharmaceutical chemistry and materials science. This compound serves as a versatile and critical synthetic building block, with its orthogonal functional groups—bromine, fluorine, methoxy, and nitro—allowing for sequential and site-specific functionalization via cross-coupling and nucleophilic substitution reactions. Its primary research value lies in the construction of complex, multi-substituted aromatic scaffolds often found in active pharmaceutical ingredients (APIs) and agrochemicals . The compound is characterized by its molecular formula of C 7 H 5 BrFNO 3 and a molecular weight of 248.94 g/mol . It is supplied with a guaranteed purity of ≥98% . Researchers should note that this chemical requires careful handling; it is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is essential . Please be advised: This product is For Research Use Only (RUO) and is strictly intended for laboratory research and further manufacturing purposes. It is not intended for diagnostic or therapeutic use, nor for direct human use.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBHCCQAQBFKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration as the Initial Step

Nitration is typically performed first due to the strong meta-directing nature of the nitro group. Starting with a fluorinated benzene derivative (e.g., 2-fluoro-3-methoxybenzene), nitration with a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C introduces the nitro group at the para position relative to the methoxy group.

Reaction Conditions :

  • Temperature: 0–5°C

  • Reagents: HNO3\text{HNO}_3 (1.2 equiv), H2SO4\text{H}_2\text{SO}_4 (catalytic)

  • Yield: 70–85%

The nitro group’s electron-withdrawing nature subsequently directs incoming electrophiles to meta positions, facilitating subsequent substitutions.

Methoxylation via Nucleophilic Substitution

Methoxylation is achieved through nucleophilic aromatic substitution (NAS) under basic conditions. For example, reacting 2-fluoro-4-nitrobenzene with sodium methoxide (NaOCH3\text{NaOCH}_3) in dimethylformamide (DMF) at 80°C installs the methoxy group at the ortho position relative to the fluorine atom.

Reaction Conditions :

  • Temperature: 80°C

  • Reagents: NaOCH3\text{NaOCH}_3 (1.5 equiv), DMF (solvent)

  • Yield: 65–75%

Fluorination via Halogen Exchange

Fluorine is introduced via a Balz-Schiemann reaction, where a diazonium salt intermediate derived from 3-methoxy-4-nitroaniline is treated with hydrogen fluoride (HF\text{HF}) or tetrafluoroboric acid (HBF4\text{HBF}_4).

Reaction Conditions :

  • Temperature: −10°C (diazotization), 100°C (decomposition)

  • Reagents: NaNO2\text{NaNO}_2, HCl\text{HCl}, HBF4\text{HBF}_4

  • Yield: 50–60%

Bromination Using Electrophilic Agents

Bromination is performed last to avoid premature halogen exchange. Using bromine (Br2\text{Br}_2) in the presence of iron(III) bromide (FeBr3\text{FeBr}_3) as a catalyst, bromine is introduced at the remaining ortho position relative to the nitro group.

Reaction Conditions :

  • Temperature: 25°C

  • Reagents: Br2\text{Br}_2 (1.1 equiv), FeBr3\text{FeBr}_3 (0.1 equiv)

  • Yield: 80–90%

Alternative Synthetic Routes

Halogen Exchange Reactions

Bromine can replace iodine or chlorine in halogen exchange reactions. For instance, treating 1-iodo-2-fluoro-3-methoxy-4-nitrobenzene with copper(I) bromide (CuBr\text{CuBr}) in acetonitrile at 120°C achieves quantitative bromination.

Reaction Conditions :

  • Temperature: 120°C

  • Reagents: CuBr\text{CuBr} (2.0 equiv), acetonitrile

  • Yield: 95%

Cross-Coupling Approaches

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Nitration : Lower temperatures (0–5°C) minimize polynitration byproducts.

  • Methoxylation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methoxide ions.

  • Bromination : Excess FeBr3\text{FeBr}_3 improves reaction kinetics but risks over-bromination.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Sequential EASHigh regioselectivityMulti-step, time-consuming50–60%
Halogen ExchangeSingle-step, high yieldRequires iodine precursor95%
Cross-CouplingModular, late-stage functionalizationExpensive catalysts70–80%

Challenges and Solutions

Regioselectivity Conflicts

The nitro group’s meta-directing effect competes with the ortho/para-directing methoxy group. Solution : Temporarily protect the methoxy group as a tert-butyldimethylsilyl (TBS) ether during nitration.

Byproduct Formation

Over-bromination or dehalogenation may occur. Solution : Use stoichiometric Br2\text{Br}_2 and monitor reaction progress via TLC.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and hydrogen gas for reductions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene serves as a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for various chemical transformations, enabling the synthesis of more complex organic molecules. This compound is particularly valuable in the development of new synthetic routes due to its reactivity towards nucleophiles and electrophiles.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. The presence of halogen atoms and the methoxy group may enhance its binding affinity to biological macromolecules, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise as inhibitors or modulators of specific enzymes or receptors, potentially leading to new treatments for diseases.

Material Science

The compound is also utilized in material science for creating novel materials with specific properties. Its unique electronic characteristics can be exploited in the design of advanced materials, such as polymers or coatings with tailored functionalities.

Drug Development Research

Investigations into compounds similar to 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene have highlighted their potential as drug candidates. For instance, research on biphenyl analogs related to tuberculosis drugs emphasizes the importance of structural modifications in enhancing efficacy against resistant strains.

Cytotoxicity Assessments

Studies assessing the cytotoxic effects of related nitroaromatic compounds have shown dose-dependent cytotoxicity against human cancer cell lines. This suggests that 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene may also exhibit similar activities, warranting further investigation into its potential as a lead compound for cancer therapy.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Conversely, the methoxy group can donate electron density, influencing the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents significantly alter electronic and steric properties. Key comparisons include:

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5): Substituents: Bromo (1), fluoro (3), methoxy (2), nitro (4).
  • 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (YF-0740):

    • Substituents: Bromo (1), fluoro (4), methoxy (2), nitro (5).
    • The nitro group in position 5 creates a meta-directing effect, diverging from the target compound’s para-nitro orientation. This impacts regioselectivity in further functionalization .
  • 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (Synonym: 2-Bromo-4-fluoro-6-nitroanisole, CAS 179897-92-8): Substituents: Bromo (1), fluoro (5), methoxy (2), nitro (3).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituent Positions Hazard Classifications (GHS)
1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene 249.01 Br (1), F (2), OMe (3), NO₂ (4) Not explicitly reported in evidence
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene 249.01 Br (1), F (4), OMe (2), NO₂ (5) H302, H315, H319, H335
2-Bromo-1-methoxy-4-nitrobenzene (CAS 67853-37-6) 232.03 Br (2), OMe (1), NO₂ (4) R20/21/22 (Harmful by inhalation, skin contact, ingestion)
2-Bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7) 220.00 Br (2), F (4), NO₂ (1) Not explicitly reported

Notes:

  • The target compound’s nitro group in position 4 enhances electrophilic substitution at position 1 (bromo) due to para-directing effects.
  • Compounds with nitro groups in positions 3 or 5 exhibit distinct reactivity patterns, such as reduced steric hindrance or altered electronic environments .

Key Research Findings

  • Electronic Effects : Nitro groups in para positions (e.g., target compound) enhance electrophilic substitution at bromine-bearing positions, whereas meta-nitro derivatives show reduced reactivity .
  • Hazard Correlation : Compounds with multiple electron-withdrawing groups (e.g., nitro + bromo) exhibit higher toxicity profiles, necessitating stringent handling protocols .
  • Spectral Data : NMR studies of analogs like 1-Bromo-3-fluoro-2-nitrobenzene (CAS 101980-41-0) reveal distinct shifts for fluorine (δ ~ -110 ppm in ¹⁹F NMR) and nitro protons, aiding structural elucidation .

Biological Activity

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C7_7H5_5BrFNO3_3
  • Molecular Weight : 250.02 g/mol
  • CAS Number : 1352317-80-6

Mechanisms of Biological Activity

The biological activity of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene can be attributed to its structural features, which facilitate interactions with various biological targets:

1. Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cancer cell proliferation.

2. Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties, suggesting that 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene may also possess such effects.

3. Antioxidant Effects
The compound's ability to scavenge free radicals and reduce oxidative stress is critical for potential protective effects against chronic diseases.

Antioxidant Activity

In vitro assays suggest that compounds with similar structures can significantly reduce reactive oxygen species (ROS) levels in human cell lines. This antioxidant activity is crucial in mitigating oxidative damage associated with diseases like cancer and cardiovascular disorders.

Case Studies

  • Antimicrobial Study : A recent investigation into nitro-substituted compounds found that those with similar structural motifs exhibited bactericidal properties against Mycobacterium tuberculosis, indicating potential for 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene in infection control.
  • Antioxidant Activity Assessment : Research on related compounds demonstrated a considerable reduction in ROS levels, with IC50 values around 25 µM, highlighting the potential role of this compound in reducing oxidative stress.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
AntioxidantHuman cell linesIC50 = 25 µM

Comparative Analysis

To understand the biological potential of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene200958-40-30.87
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene95668-21-60.90
3-Nitro-4-(trifluoromethoxy)bromobenzene95668-20-50.89
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene168971-68-40.86

These comparisons highlight variations in substituents that can significantly influence reactivity and biological properties.

Q & A

Q. Methodological Answer :

  • Challenges :
    • Steric hindrance : Bulky substituents (e.g., nitro, methoxy) disrupt lattice formation.
    • Polarity gradients : Nitro and bromo groups create solubility mismatches in common solvents.
  • Solutions :
    • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity.
    • Slow evaporation : Enables gradual crystal growth. SHELX software refines structures even with partial disorder, leveraging high-resolution data (R factor <0.05) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Nitro groups : Strong electron-withdrawing effects deactivate the ring, slowing Suzuki couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to overcome this .
  • Methoxy groups : Electron-donating nature activates ortho/para positions but competes with nitro’s deactivation. DFT calculations predict charge distribution to optimize catalyst choice (e.g., Buchwald-Hartwig ligands for C–N coupling) .

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential nitro group toxicity .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Avoid light exposure (risk of nitro group photoreduction) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

Advanced: How do conflicting spectroscopic data (e.g., NMR splitting vs. computational predictions) arise, and how are they resolved?

Q. Methodological Answer :

  • Causes :
    • Dynamic effects : Rotameric interconversion of methoxy groups broadens signals.
    • Solvent anisotropy : Chloroform-d vs. DMSO-d₆ shifts proton environments.
  • Resolution :
    • Variable-temperature NMR : Freezes rotamers (e.g., at –40°C) to resolve splitting .
    • DFT simulations : Gaussian09 calculations match experimental shifts within δ 0.2 ppm .

Basic: What are the solubility properties of this compound in common solvents?

Q. Methodological Answer :

  • High solubility : DCM, THF, DMF.
  • Low solubility : Water, hexane.
  • Stability : Avoid DMSO for long-term storage (risk of sulfoxide formation with nitro groups) .

Q. Methodological Answer :

  • Fukui indices : Identify nucleophilic/electrophilic sites. Nitro groups lower f⁺ values, directing reactions to bromine-adjacent positions .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., near nitro groups) for nucleophilic attack .

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